molecular formula C4H10NO6P B1204285 1-Deoxy-1-iminoerythritol 4-phosphate

1-Deoxy-1-iminoerythritol 4-phosphate

Cat. No.: B1204285
M. Wt: 199.1 g/mol
InChI Key: PXPUXFCEGUOIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxy-1-iminoerythritol 4-phosphate is an alditol 4-phosphate and a tetritol phosphate.

Scientific Research Applications

Biosynthesis Pathways in Organisms

1-Deoxy-1-iminoerythritol 4-phosphate is involved in the biosynthesis of isoprenoid compounds in bacteria, algae, and plant chloroplasts. It is formed from 1-deoxy-D-xylulose 5-phosphate and is an intermediate in the methylerythritol phosphate pathway for isoprenoid biosynthesis (Koppisch, Blagg, & Poulter, 2000).

Enzymatic Functions and Drug Target Potential

1-Deoxy-D-xylulose 5-phosphate reductoisomerase, an enzyme in this pathway, is a target for developing antimalarial and antibacterial compounds. It catalyzes the transformation of 1-deoxy-D-xylulose 5-phosphate into 2-C-methyl-D-erythritol 4-phosphate (Proteau, 2004).

Metabolic Regulation and Feedback Inhibition

Research on Populus trichocarpa revealed that both isopentenyl diphosphate and dimethylallyl diphosphate inhibit the enzyme deoxyxylulose-5-phosphate synthase by competing with thiamine pyrophosphate, indicating a feedback inhibition mechanism in the MEP pathway (Banerjee et al., 2013).

Structural Studies and Drug Design

The structure of 1-deoxy-D-xylulose 5-phosphate reductoisomerase from Mycobacterium tuberculosis has been analyzed, providing insights for designing specific drugs and understanding the conformational changes associated with catalysis (Henriksson et al., 2006).

Role in Isoprenoid Biosynthesis

The compound is key in isoprenoid biosynthesis in Plasmodium falciparum, suggesting new targets for antimalarial drug development. The MEP pathway is active in all intraerythrocytic stages of P. falciparum, emphasizing its significance in the organism's life cycle (Cassera et al., 2004).

Properties

Molecular Formula

C4H10NO6P

Molecular Weight

199.1 g/mol

IUPAC Name

(2,3-dihydroxy-4-iminobutyl) dihydrogen phosphate

InChI

InChI=1S/C4H10NO6P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-7H,2H2,(H2,8,9,10)

InChI Key

PXPUXFCEGUOIKX-UHFFFAOYSA-N

SMILES

C(C(C(C=N)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C=N)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxy-1-iminoerythritol 4-phosphate
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1-Deoxy-1-iminoerythritol 4-phosphate
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1-Deoxy-1-iminoerythritol 4-phosphate
Reactant of Route 4
1-Deoxy-1-iminoerythritol 4-phosphate
Reactant of Route 5
1-Deoxy-1-iminoerythritol 4-phosphate
Reactant of Route 6
1-Deoxy-1-iminoerythritol 4-phosphate

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